
(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
One method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to maximize efficiency and sustainability. These systems allow for continuous production, reducing waste and energy consumption compared to batch processes .
化学反応の分析
Types of Reactions
(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
(2S,3S)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2S,3S)-1-(Tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to similar compounds with different substituents . This makes it particularly valuable in drug development and other applications where these properties are desirable .
特性
CAS番号 |
2242748-01-0 |
|---|---|
分子式 |
C11H16F3NO4 |
分子量 |
283.24 g/mol |
IUPAC名 |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1 |
InChIキー |
BQBZFVBNWIBSHC-BQBZGAKWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



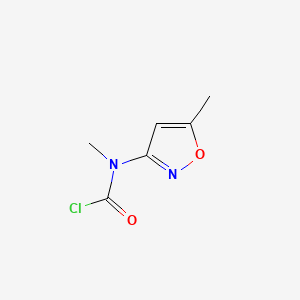
![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
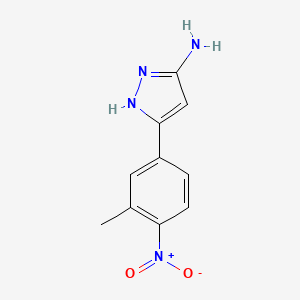
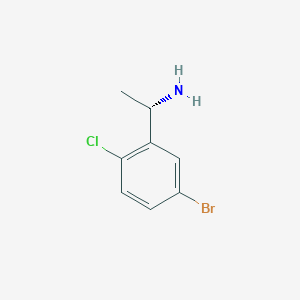
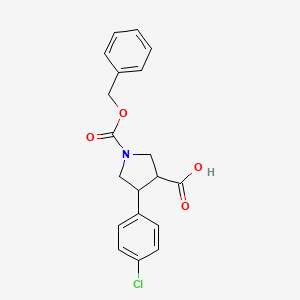
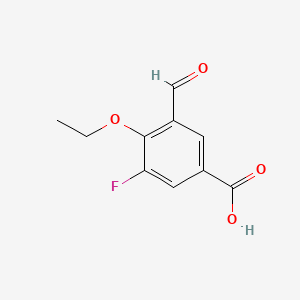

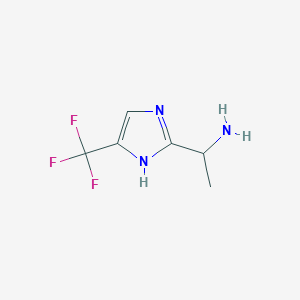
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)

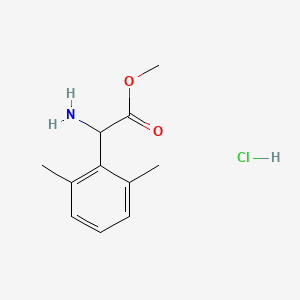
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
